"5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid" basic properties
"5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid" basic properties
The "Push-Pull" Picolinate Scaffold in Medicinal Chemistry
Executive Summary
5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid (CAS: 950603-19-7) is a specialized heterocyclic building block characterized by a "push-pull" electronic architecture. Unlike simple picolinic acid, this derivative features a strong electron-donating pyrrolidine ring at the C5 position, para to the electron-withdrawing carboxylic acid at C2. This substitution pattern significantly alters the molecule's solubility, lipophilicity (LogP), and metal-chelating properties compared to the parent pyridine-2-carboxylic acid. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM, JAK) and GPCR modulators, where the pyrrolidine moiety often acts as a solvent-exposed solubilizing group or a hydrophobic contact point.
Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]
The following table summarizes the fundamental physicochemical profile of the compound.
| Property | Data | Notes |
| IUPAC Name | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | Also known as 5-(Pyrrolidin-1-yl)picolinic acid |
| CAS Number | 950603-19-7 | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.21 g/mol | |
| Physical State | Solid (Powder) | Typically off-white to tan |
| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor solubility in non-polar solvents (Hexane, Et₂O) |
| pKa (Calc) | Acid: ~5.8 | Higher than picolinic acid (5.[1][2][3]4) due to e⁻ donation |
| LogP (Calc) | ~1.2 | More lipophilic than picolinic acid (-0.6) |
Structural Analysis: The "Push-Pull" Effect
The reactivity and stability of this molecule are governed by the conjugation between the pyrrolidine nitrogen and the carboxyl group.
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Electron Donor (C5): The pyrrolidine nitrogen is an auxochrome. Its lone pair is delocalized into the pyridine ring. Since C5 is para to the C2-carboxyl group, this creates a direct conjugation path.
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Electron Acceptor (C2): The carboxylic acid (and the pyridine nitrogen to a lesser extent) withdraws electron density.
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Consequence: The C2-C5 axis exhibits significant double-bond character. This planarizes the molecule, increases the barrier to rotation, and reduces the basicity of the pyrrolidine nitrogen, making it behave more like an aniline or vinylogous amide than an aliphatic amine.
Visualization: Electronic Resonance Pathway
The following diagram illustrates the electronic communication across the pyridine core.
Figure 1: Electronic "Push-Pull" mechanism stabilizing the zwitterionic character of the molecule.
Synthesis Protocols
The installation of a saturated heterocycle (pyrrolidine) at the C5 position of a picolinate scaffold is not trivial due to the electronic mismatch. The C5 position is beta to the pyridine nitrogen, rendering it unactivated for classical Nucleophilic Aromatic Substitution (SNAr) unless forcing conditions or strong electron-withdrawing groups are present.
Method A: Buchwald-Hartwig Amination (Gold Standard)
This is the preferred industrial and research method, offering high yields and mild conditions.
Reagents:
-
Substrate: Methyl 5-bromopicolinate (Ester protection preferred over free acid).
-
Nucleophile: Pyrrolidine (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂.
-
Ligand: BINAP or Xantphos (Chelating phosphines are crucial).
-
Base: Cs₂CO₃ (Cesium Carbonate) or t-BuONa.
-
Solvent: Toluene or 1,4-Dioxane.
Protocol:
-
Degassing: Charge a reaction vessel with Methyl 5-bromopicolinate, Pd catalyst, Ligand, and Base. Evacuate and backfill with Argon (3x).
-
Addition: Add dry Dioxane and Pyrrolidine via syringe.
-
Heating: Heat to 80-100°C for 12-18 hours. Monitor by LC-MS.
-
Workup: Filter through Celite to remove Pd black. Concentrate filtrate.[4]
-
Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/H₂O (1:1) at RT for 2 hours, then acidify to pH 4 to precipitate the zwitterion.
Method B: Copper-Catalyzed Ullmann Coupling (Cost-Effective)
Suitable for large-scale synthesis where Palladium costs are prohibitive.
-
Catalyst: CuI (10 mol%).
-
Ligand: L-Proline or N,N'-Dimethylethylenediamine (DMEDA).
-
Base: K₂CO₃.[5]
-
Solvent: DMSO (Required for high temperature).
-
Temp: 110-130°C.
Synthesis Workflow Diagram
Figure 2: Strategic routes for the synthesis of the target scaffold.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic.
1H NMR (DMSO-d6, 400 MHz) Prediction
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δ 12.5 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible if exchanged).
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δ 8.1 ppm (d, J=2.5 Hz, 1H): H6 proton (Ortho to N, Meta to COOH). Shifted upfield relative to unsubstituted pyridine due to pyrrolidine donation.
-
δ 7.8 ppm (d, J=8.5 Hz, 1H): H3 proton (Ortho to COOH). Deshielded by the carboxyl group.
-
δ 7.0 ppm (dd, J=8.5, 2.5 Hz, 1H): H4 proton.
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δ 3.4 ppm (t, 4H): Pyrrolidine N-CH₂ (Alpha protons).
-
δ 2.0 ppm (m, 4H): Pyrrolidine C-CH₂ (Beta protons).
Mass Spectrometry (ESI)
-
Positive Mode (M+H): 193.1 m/z.
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Fragmentation Pattern: Loss of CO₂ (M-44) is common for picolinic acids.
Applications in Drug Discovery
Kinase Inhibition (Hinge Binders)
The pyridine-2-carboxylic acid motif is a classic bidentate ligand. In kinase inhibitors, this scaffold often binds to the hinge region of the ATP-binding pocket.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge backbone (e.g., hinge NH), while the substituent at C5 projects into the solvent front or hydrophobic pocket II.
-
Advantage: The pyrrolidine ring improves solubility and can be substituted (e.g., 3-OH pyrrolidine) to tune metabolic stability.
Bioisosteric Replacement
This scaffold is often used as a bioisostere for:
-
Benzoic Acids: The pyridine nitrogen lowers lipophilicity (LogD) compared to a phenyl ring, improving oral bioavailability.
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Proline Derivatives: The rigid nature of the pyridine-pyrrolidine bond mimics constrained amino acid derivatives.
References
-
Synthesis of 5-substituted picolinates: Verardo, G., et al. "A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran."[6] Synthesis 1999.1 (1999): 74-79. (General pyrrolidine synthesis methodology).
-
Buchwald-Hartwig Applications: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.Link
-
Picolinic Acid Properties: PubChem Compound Summary for CID 1018, Picolinic Acid.[1] National Center for Biotechnology Information (2025). Link[7]
-
Target Compound Entry: 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid (CAS 950603-19-7). Santa Cruz Biotechnology. Link
- Electronic Effects in Pyridines:Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley-Blackwell (2010).
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | C10H8N2O2 | CID 2050101 - PubChem [pubchem.ncbi.nlm.nih.gov]
